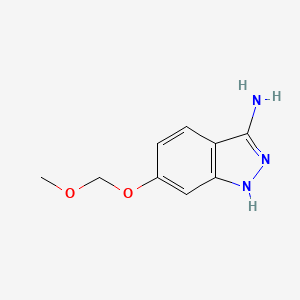

6-(Methoxymethoxy)-1H-indazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(methoxymethoxy)-1H-indazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-13-5-14-6-2-3-7-8(4-6)11-12-9(7)10/h2-4H,5H2,1H3,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCEZDCVACZZSSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC2=C(C=C1)C(=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of 6 Methoxymethoxy 1h Indazol 3 Amine Derivatives

Exploration of Substituent Effects on Biological Activity

The biological activity of derivatives based on the 6-(Methoxymethoxy)-1H-indazol-3-amine core is highly sensitive to the nature and position of substituents. Modifications at the nitrogen atoms of the pyrazole (B372694) ring, the exocyclic amine at the C3-position, and the fused benzene (B151609) ring all play critical roles in modulating the pharmacological profile of these compounds.

Modifications at the Indazole Nitrogen Atoms (N1, N2)

The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to regioisomers with potentially distinct biological activities. The N1-H of the 1H-indazole is often a key hydrogen bond donor for interacting with the hinge region of protein kinases. nih.gov Consequently, substitution at this position can significantly alter or abolish this critical interaction.

Alkylation of the indazole core typically results in a mixture of N1 and N2 isomers, with the N1-substituted product being thermodynamically more stable and the N2-substituted product being kinetically favored. nih.gov The regioselectivity of these reactions is influenced by the reaction conditions and the nature of the alkylating agents used. nih.govnih.gov

The biological implications of this regiochemistry are significant. For instance, in a series of N-substituted prolinamido indazole derivatives developed as Rho-kinase (ROCK) inhibitors, the position of the substituent had a profound effect on activity. SAR studies revealed that stereochemistry was also crucial, with the S-isomer of a benzyl-substituted derivative showing substantially better activity (IC50 = 0.42 µM) against ROCK I than the corresponding R-isomer (IC50 = 7.32 µM). nih.gov This highlights that while N-substitution can be tolerated, the specific nature, size, and stereochemistry of the substituent are critical determinants of biological activity. In many kinase inhibitor designs, maintaining an unsubstituted N1-H is a primary strategy to preserve the key hinge-binding interaction.

Derivatization at the C3-Amine Position

The C3-amino group is a versatile handle for introducing a wide array of substituents to explore interactions with different regions of a target protein. Acylation of this amine to form amides is a common strategy. The resulting 1H-indazole-3-amide structure plays a critical role in the antitumor activity of compounds like Entrectinib. nih.gov

SAR studies on indazole-3-carboxamides as inhibitors of the calcium-release activated calcium (CRAC) channel revealed that the specific regiochemistry of the amide linker is crucial for activity. The indazole-3-carboxamide derivative 12d was found to be a potent inhibitor of calcium influx, whereas its reverse amide isomer 9c was completely inactive, even at high concentrations. nih.gov This demonstrates a strict structural requirement for the orientation of the amide bond for effective biological function in this target class.

In the context of anticancer agents, derivatization of the C3-amine with different moieties has been explored. A study involving the synthesis of piperazine-indazole derivatives showed that these compounds exhibited significant antiproliferative activity against the K562 chronic myeloid leukemia cell line. nih.gov For example, compound 6o , which features a complex piperazine-containing side chain attached via an amide linker to the C3-amine, showed a promising inhibitory effect with an IC50 value of 5.15 µM against K562 cells and good selectivity over normal cells. nih.govresearchgate.net

| Compound | Structure of C3-Amide Side Chain (R) | IC50 (µM) against K562 |

|---|---|---|

| 6a | N-(4-(4-methylpiperazin-1-yl)phenyl)acetamide | >50 |

| 6o | N-(3-chloro-4-(4-methylpiperazin-1-yl)phenyl)acetamide | 5.15 |

| 6q | N-(4-(4-ethylpiperazin-1-yl)phenyl)acetamide | 11.3 |

Impact of Substitutions on the Fused Benzene Ring (e.g., C6-position)

Substituents on the fused benzene ring of the indazole scaffold significantly influence biological activity by affecting electronic properties, solubility, and steric interactions within the protein binding pocket. The C6-position, which is occupied by the methoxymethoxy group in the parent compound, is particularly important.

In the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of a fluorine atom at the C6-position of the indazole ring led to improved enzymatic and cellular potency. nih.gov This suggests that a small, electronegative substituent at this position is favorable for activity against this kinase family. Similarly, SAR studies on indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors indicated that substituent groups at both the C4 and C6-positions of the 1H-indazole scaffold play a crucial role in inhibitory activity. nih.gov

| Compound | Key Substituent | FGFR1 IC50 (nM) |

|---|---|---|

| 26a-e (analogue) | Fluorine on Ring B or C | Less Potent |

| 27a (analogue) | Fluorine at C6-position | < 4.1 |

Rational Design of Analogues Based on Indazole Scaffold

The indazole scaffold is a cornerstone in the rational design of new therapeutic agents, particularly kinase inhibitors. rsc.org Its structural and electronic properties allow it to serve as a versatile template for developing potent and selective molecules through strategies like molecular hybridization and bioisosteric replacement.

Molecular Hybridization Strategies

Molecular hybridization involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mechanism of action. This strategy has been successfully applied to the 1H-indazol-3-amine scaffold to develop novel anticancer agents. nih.govresearchgate.net

For example, researchers have designed and synthesized hybrid molecules by combining the 1H-indazole-3-amide framework with a mercapto acetamide (B32628) moiety. nih.gov The mercapto acetamide group is found in cytotoxic drugs like histone deacetylase inhibitors, and its inclusion was aimed at creating a hybrid compound with enhanced antitumor properties. nih.gov Similarly, linking the indazole core to a piperazine (B1678402) group, a common motif in many bioactive compounds, was explored to improve physicochemical properties and antiproliferative activity. nih.gov This approach led to the identification of potent compounds against chronic myeloid leukemia cells, demonstrating the power of hybridization in generating novel and effective chemical entities. nih.govnih.gov

Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to swap one atom or group of atoms for another with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or toxicological profile. The indazole ring itself is often considered a bioisostere of the indole (B1671886) ring found in tryptophan. rsc.org

A clear example of this strategy was demonstrated in the design of novel monoamine oxidase B (MAO B) inhibitors. nih.gov In a series of 5-substituted-1H-indazoles, researchers replaced an amide linker with a 1,2,4-oxadiazole (B8745197) ring. This bioisosteric replacement resulted in compound 20 , which was the most potent and selective MAO B inhibitor in the series, with an IC50 of 52 nM. nih.gov The 1,2,4-oxadiazole successfully mimicked the geometry and electronic properties of the amide bond while potentially offering improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net This highlights how subtle, rational modifications based on bioisosteric principles can lead to significant improvements in a drug candidate's profile.

Conformational Analysis of Derivatives

A comprehensive understanding of the structure-activity relationship (SAR) of this compound derivatives necessitates a detailed examination of their three-dimensional structures and conformational preferences. While specific experimental or computational conformational analyses for this exact family of derivatives are not extensively detailed in peer-reviewed literature, a robust analysis can be constructed by considering the structural properties of the core indazole ring and the rotational freedom of the key methoxymethyl substituent.

The conformational landscape of these molecules is primarily defined by two features: the rigid, planar 1H-indazole core and the flexible 6-(methoxymethoxy) side chain.

The 6-(Methoxymethoxy) Substituent: The flexibility of the this compound scaffold originates from the rotation around the single bonds within the 6-(methoxymethoxy) group. The conformation of this side chain is critical as it determines the spatial positioning of the oxygen atoms, which can act as hydrogen bond acceptors, thereby influencing ligand-receptor interactions.

The key rotatable bonds that define the conformation of this group are:

The Ar—O bond (Indazole C6–O7).

The O—CH₂ bond (O7–C8).

The CH₂—O bond (C8–O9).

The relative orientation of these bonds can be described by three principal dihedral angles (torsion angles), as illustrated in the table below.

| Dihedral Angle | Defining Atoms | Description | Common Low-Energy Conformations |

|---|---|---|---|

| τ1 (tau-1) | C5–C6–O7–C8 | Describes the rotation of the methoxymethyl group relative to the plane of the indazole ring. | Planar (0° or 180°) or non-planar/orthogonal (~90°) conformations may be preferred depending on steric hindrance from adjacent groups. |

| τ2 (tau-2) | C6–O7–C8–O9 | Describes the central torsion of the acetal (B89532) linkage. | Gauche (±60°) and anti-periplanar (180°) conformations are typically the most stable, influenced by stereoelectronic effects like the gauche effect. |

| τ3 (tau-3) | O7–C8–O9–C10 | Describes the orientation of the terminal methyl group. | Staggered conformations are generally favored to minimize steric repulsion, leading to common dihedral angles around ±60° or 180°. |

Computational studies on analogous systems, such as dimethoxybenzene, indicate that the rotational barrier around the aryl-oxygen bond can be influenced by electronic effects and steric interactions with neighboring substituents. For the 6-(methoxymethoxy) group, a planar conformation (τ1 ≈ 0° or 180°) would maximize π-orbital overlap with the aromatic system, but this can be destabilized by steric clashes. Therefore, a non-planar, minimum-energy conformation is often adopted.

In Vitro Biological Activity and Mechanistic Investigations of 6 Methoxymethoxy 1h Indazol 3 Amine Derivatives

Modulation of Biological Pathways

Derivatives of the 1H-indazole-3-amine scaffold are recognized for their ability to interact with and modulate the activity of various protein kinases, which are critical regulators of cellular processes. The core structure of 1H-indazole-3-amine has been identified as an effective "hinge-binding fragment," enabling it to anchor to the ATP-binding site of many kinases. nih.govresearchgate.net This interaction is foundational to the observed biological effects of its derivatives.

Kinase Inhibition Profiles

The kinase inhibition profiles of 1H-indazole-3-amine derivatives are diverse, with specific substitutions on the indazole ring and the 3-amino group dictating the potency and selectivity towards different kinase targets.

The 1H-indazole-3-amine scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors. biotech-asia.org Marketed drugs such as Linifanib effectively bind to the hinge region of tyrosine kinases, a property attributed to the 1H-indazole-3-amine core. nih.govresearchgate.net Computational studies have further supported the potential of indazole scaffolds as effective inhibitors of vascular endothelial growth factor receptor (VEGFR), a key tyrosine kinase involved in angiogenesis. biotech-asia.org While specific studies on the modulation of tyrosine kinase signal transduction by derivatives of 6-(methoxymethoxy)-1H-indazol-3-amine are not extensively detailed in publicly available literature, the established role of the core scaffold strongly suggests that its derivatives are actively investigated for this purpose.

Research into the broader class of indazole derivatives has revealed inhibitory activity against a range of specific kinases. For instance, 1H-indazole-3-carboxamide derivatives have been identified as potential inhibitors of human Glycogen Synthase Kinase-3 (GSK-3). nih.gov In these studies, the presence of a methoxy (B1213986) group on the indazole ring was found to be important for high potency. nih.gov

Table 1: Inhibition of Specific Kinases by Indazole Derivatives Note: Data presented is for related indazole derivatives, not specifically for derivatives of this compound.

| Compound Class | Kinase Target | IC50 (µM) | Source |

| 1H-indazole-3-carboxamide | GSK-3β | 0.35 - 1.7 | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole | Pim1 | 0.003 - 0.142 | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole | Pim2 | 0.003 - >3 | nih.gov |

| 3-(pyrazin-2-yl)-1H-indazole | Pim3 | 0.011 - >3 | nih.gov |

A significant area of investigation for 1H-indazol-3-amine derivatives has been their potent inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are key drivers in various cancers. nih.gov Structure-activity relationship studies have demonstrated that substitutions on the indazole ring can significantly enhance inhibitory activity against FGFR1 and FGFR2. For example, the introduction of fluorine at the 6-position of the indazole ring has been shown to improve both enzymatic and cellular potency. nih.gov

One notable derivative, compound 27a from a study by Cui et al., exhibited impressive inhibitory concentrations against both FGFR1 and FGFR2. nih.gov This compound features a 2,6-difluoro-3-methoxyphenyl group attached to the 3-amino position of the indazole core. nih.gov

Table 2: FGFR Inhibition by a Potent 1H-indazol-3-amine Derivative Note: Data presented is for a related 1H-indazol-3-amine derivative, not specifically for a derivative of this compound.

| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | Source |

| 27a | < 4.1 | 2.0 | nih.gov |

Investigations into Cell Cycle Control

The anti-proliferative effects of 1H-indazole-3-amine derivatives are often linked to their ability to interfere with the cell cycle, a fundamental process for cell growth and division.

While the broader class of indazole derivatives has been shown to affect cell cycle progression, specific evidence detailing the abrogation of G2 arrest by derivatives of this compound is not available in the current body of scientific literature. One study on a piperazine-indazole derivative, compound 6o, demonstrated that it exerts its antitumor properties by affecting cell cycle distribution. nih.gov However, this compound was found to induce an increase in the G0/G1 cell population, leading to a decrease in the S phase, rather than affecting the G2 phase. nih.gov Further research is required to elucidate the specific effects of this compound derivatives on the G2/M checkpoint.

Preferential Killing of Checkpoint-Defective Cells

Current research literature available does not provide specific studies or data regarding the preferential killing of checkpoint-defective cells by this compound or its derivatives.

Mechanisms Involving Apoptosis Induction

Certain derivatives of this compound have been shown to induce apoptosis in cancer cell lines. researchgate.net For instance, the derivative compound 6o was observed to induce apoptosis in K562 cells in a dose-dependent manner. researchgate.net After a 48-hour treatment with compound 6o at concentrations of 10, 12, and 14 µM, the total apoptosis rates were 9.64%, 16.59%, and 37.72%, respectively, indicating a significant increase compared to the control group. researchgate.net

The pro-apoptotic activity of these indazole derivatives is linked to their ability to modulate members of the B-cell lymphoma 2 (Bcl2) family of proteins. researchgate.net The Bcl2 family plays a crucial role in regulating apoptosis. researchgate.net Western blot analysis of K562 cells treated with compound 6o revealed a concentration-dependent effect on the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. researchgate.net As the concentration of compound 6o increased, the expression of Bcl-2 was downregulated, while the expression of Bax was upregulated. researchgate.net This shift in the Bax/Bcl-2 ratio is a key factor in promoting apoptosis. researchgate.net

Further mechanistic studies have indicated that derivatives of this compound can also exert their effects through the p53/MDM2 signaling pathway. researchgate.net The tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis, and its activity is controlled by its negative regulator, MDM2. researchgate.net In K562 cells treated with compound 6o, a dose-dependent increase in the expression of p53 was observed, along with a corresponding decrease in the expression of MDM2. researchgate.net This suggests that the compound disrupts the p53-MDM2 feedback loop, leading to an accumulation of p53, which in turn can trigger apoptosis. researchgate.net

In Vitro Anti-proliferative Effects on Cancer Cell Lines

A series of novel 1H-indazole-3-amine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various human cancer cell lines. researchgate.net The cytotoxic effects of these compounds were assessed using the MTT assay, and the results are typically presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. researchgate.net

The anti-proliferative activity of these indazole derivatives has been evaluated against the human lung cancer cell line A549. researchgate.net While many of the synthesized compounds in a particular study showed moderate to low activity against A549 cells, some derivatives exhibited notable cytotoxic effects. researchgate.net The IC50 values for a selection of these compounds are presented in the table below. researchgate.net

| Compound | IC50 (µM) against A549 cells |

| 6a | 8.21 ± 0.56 |

| 6d | 8.79 ± 0.98 |

| 6j | 9.33 ± 0.65 |

| 6o | 10.37 ± 1.22 |

| 5-Fu (control) | 4.56 ± 0.38 |

Data is presented as mean ± standard deviation.

The anti-proliferative effects of these derivatives were also assessed against human chronic myeloid leukemia cell lines, particularly K562. researchgate.net Several compounds demonstrated significant inhibitory activity against K562 cells. researchgate.net Notably, compound 6o, which contains a fluorine atom, showed promising activity with an IC50 value of 5.15 µM. researchgate.net This compound also exhibited a degree of selectivity, as it was less cytotoxic to normal human embryonic kidney cells (HEK-293). researchgate.net While specific data for KG1 cells for this series of derivatives is not available in the primary study, other research on different 1H-indazol-3-amine derivatives has shown anti-proliferative effects against KG1 cells.

Below is a table summarizing the IC50 values of selected compounds against the K562 cell line. researchgate.net

| Compound | IC50 (µM) against K562 cells |

| 6a | 5.19 ± 0.29 |

| 6d | 5.61 ± 0.43 |

| 6j | 5.38 ± 0.31 |

| 6o | 5.15 ± 0.55 |

| 5-Fu (control) | 12.35 ± 1.15 |

Data is presented as mean ± standard deviation.

Studies in Human Prostate Cancer Cell Lines (e.g., PC-3)

Research into the effects of 1H-indazole-3-amine derivatives has included assessments of their anti-proliferative activities in human prostate cancer cell lines, such as PC-3. nih.govnih.gov In one study, a series of novel indazole derivatives were synthesized and evaluated for their inhibitory effects on various human cancer cell lines, including PC-3. nih.govnih.gov The androgen-independent PC-3 cell line is a common model for advanced prostate cancer. nih.govdovepress.com

The investigation revealed that the synthesized 1H-indazole-3-amine derivatives exhibited a range of cytotoxic activities against PC-3 cells. The results were quantified as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. While specific data for a broad range of these derivatives against PC-3 cells were part of a larger screening, the focus of the detailed analysis in the cited study shifted to other cell lines where more potent activity was observed. nih.gov

Table 1: Antiproliferative Activity of Selected Indazole Derivatives Against PC-3 Cell Line

| Compound | IC50 (µM) on PC-3 Cells |

|---|---|

| 5-Fu (Control) | Data not specified in detail for PC-3 |

| Various Synthesized Indazole Derivatives | Varied activities observed |

This table is illustrative of the type of data generated in such studies; specific IC50 values for a wide range of indazole derivatives against PC-3 cells from the provided search results are limited.

Analysis in Human Hepatoma Cell Lines (e.g., HepG-2)

The antitumor potential of 1H-indazole-3-amine derivatives has also been explored in human hepatoma cell lines, specifically HepG-2. nih.govnih.gov A study involving the synthesis and evaluation of a series of these derivatives demonstrated that their cytotoxic effects varied among different cancer cell lines. nih.gov

Notably, the research indicated that many of the mercapto-derived indazole compounds displayed superior antitumor activity against HepG-2 cells when compared to the other three tumor cell lines tested in the same study. nih.gov For instance, one particular compound, designated as 5k, showed a potent inhibitory effect against HepG-2 with an IC50 value of 3.32 µM. nih.gov However, this compound also exhibited high toxicity in normal human embryonic kidney cells (HEK-293), which limited its potential for further development due to poor selectivity. nih.gov

Table 2: Antiproliferative Activity of Selected Indazole Derivatives Against HepG-2 Cell Line

| Compound | IC50 (µM) on HepG-2 Cells | IC50 (µM) on HEK-293 (Normal) Cells |

|---|---|---|

| 5k | 3.32 | 12.17 |

| 5-Fu (Control) | Not specified | Not specified |

This table highlights the potent but non-selective activity of a specific indazole derivative against the HepG-2 cell line.

Screening in Gastric Carcinoma Cell Lines (e.g., SNU16)

In the context of gastric cancer, derivatives of 1H-indazol-3-amine have been investigated for their potential as inhibitors of fibroblast growth factor receptor (FGFR), a target implicated in cancer progression. nih.govdocumentsdelivered.com One study focused on optimizing these derivatives to improve their cellular activity. nih.govdocumentsdelivered.com

Within this research, a compound designated as 2a, which features a 2,6-difluoro-3-methoxyphenyl residue, demonstrated a significant antiproliferative effect against the SNU16 human gastric carcinoma cell line. nih.govdocumentsdelivered.com The IC50 value for compound 2a in SNU16 cells was determined to be 77.4 ± 6.2 nM. nih.govdocumentsdelivered.com This finding suggests that specific structural modifications to the 1H-indazol-3-amine scaffold can yield potent inhibitors of gastric cancer cell growth.

Table 3: Antiproliferative Activity of Compound 2a in SNU16 Cell Line

| Compound | Target | IC50 on SNU16 Cells (nM) |

|---|---|---|

| 2a | FGFR | 77.4 ± 6.2 |

This table presents the specific activity of an optimized 1H-indazol-3-amine derivative against a gastric carcinoma cell line.

Other Investigated Biological Activities of Indazole Derivatives (In Vitro)

The indazole scaffold is a versatile structure found in many biologically active compounds, leading to research into a wide range of therapeutic applications beyond cancer. nih.gov

Anti-inflammatory Properties

Indazole derivatives have been investigated for their anti-inflammatory potential. nih.govnih.govresearchgate.net In vitro studies have shown that these compounds can inhibit key mediators of the inflammatory response. nih.govnih.govresearchgate.net For example, research has demonstrated that certain indazole derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which contribute to inflammation. nih.govnih.gov The inhibition of COX-2 by various indazoles was found to be concentration-dependent, with IC50 values ranging from 12.32 to 23.42 μM. nih.gov

Furthermore, these compounds have been shown to reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.govresearchgate.net The inhibitory action on these cytokines was also concentration-dependent. For instance, the IC50 values for the inhibition of IL-1β by different indazole derivatives ranged from 100.75 μM to 220.46 μM. nih.gov Some indazole derivatives also exhibit free radical scavenging activity, which can contribute to their anti-inflammatory effects. nih.govnih.gov

Table 4: In Vitro Anti-inflammatory Activity of Selected Indazole Derivatives

| Activity | IC50 Range (µM) |

|---|---|

| COX-2 Inhibition | 12.32 - 23.42 |

| IL-1β Inhibition | 100.75 - 220.46 |

This table summarizes the range of inhibitory concentrations for different indazole derivatives against key inflammatory mediators.

Anti-bacterial Activity

The antibacterial potential of novel indazole derivatives is an active area of research. mitwpu.edu.inresearchgate.net Studies have shown that certain synthetic indazole compounds exhibit inhibitory activity against various bacterial strains. mitwpu.edu.inmdpi.comnih.gov For example, a series of indazole derivatives were designed and synthesized to act as inhibitors of DNA gyrase B, a validated bacterial target. mitwpu.edu.innih.gov

In vitro antibacterial screening of these compounds against bacteria such as B. subtilis, S. aureus, E. coli, and P. aeruginosa has been performed. mitwpu.edu.in Some substituted indazole derivatives demonstrated significant inhibition of bacterial growth, with minimum inhibitory concentration (MIC) values as low as 50 μg/mL for the most active compounds. mitwpu.edu.in The antibacterial activity appears to be influenced by the substitution pattern on the indazole ring, with compounds substituted at the 5th and 6th positions showing promising results. mitwpu.edu.in Other research has identified indazole derivatives with modest activity against Gram-positive clinical isolates, including strains of E. faecalis, S. aureus, and S. epidermidis, with MIC values ranging from 64 to 128 µg/mL. mdpi.com

Table 5: In Vitro Antibacterial Activity of Selected Indazole Derivatives

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| B. subtilis | 50 (for most active compounds) |

| S. aureus | 50 (for most active compounds) |

| E. coli | 50 (for most active compounds) |

| P. aeruginosa | 50 (for most active compounds) |

| E. faecalis | ~128 |

| S. epidermidis | 64 - 128 |

This table provides a summary of the minimum inhibitory concentrations of various indazole derivatives against different bacterial strains.

Anti-diabetes Research

Indazole derivatives are also being explored for their potential in the management of diabetes. researchgate.netbohrium.com In vitro studies have focused on the ability of these compounds to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netbohrium.com Inhibition of these enzymes can help to control postprandial hyperglycemia. researchgate.net

A study on a series of hybrid analogs of indazole and 1,3,4-thiadiazole (B1197879) showed that many of the synthesized derivatives exhibited good inhibitory activity against both α-amylase and α-glucosidase when compared to the standard drug acarbose. bohrium.com One of the most potent compounds, a fluoro-substituted analog, displayed an IC50 value of 9.90 ± 0.30 µM for α-amylase and 9.20 ± 0.30 µM for α-glucosidase. bohrium.com Another study on indazole-based thioxothiazolidine derivatives found them to be potent inhibitors of α-amylase, with one compound exhibiting an IC50 value of 0.71 ± 0.01 μM, significantly outperforming acarbose. researchgate.net

Table 6: In Vitro Enzyme Inhibitory Activity of Selected Indazole Derivatives for Diabetes Research

| Enzyme | IC50 of Most Potent Derivatives (µM) | Reference Drug (Acarbose) IC50 (µM) |

|---|---|---|

| α-Amylase | 0.71 ± 0.01 to 9.90 ± 0.30 | 10.30 ± 0.20 |

| α-Glucosidase | 9.20 ± 0.30 | 9.80 ± 0.20 |

This table compares the inhibitory activity of potent indazole derivatives against key diabetic enzyme targets with a standard drug.

Anti-osteoporosis Research

While various substituted indazole derivatives have been noted for a wide range of biological activities, including potential anti-osteoporosis effects, specific in vitro studies and mechanistic investigations focusing on this compound derivatives in the context of osteoporosis were not prominently detailed in the reviewed literature. The indazole scaffold is recognized for its therapeutic potential in diverse areas, but dedicated research into this particular compound's derivatives for osteoporosis treatment, including detailed findings and data, is not available in the provided search results. nih.gov

Anti-leishmanial Activity

Derivatives of the indazole scaffold have demonstrated significant in vitro and in vivo activity against various species of Leishmania, the protozoan parasite responsible for leishmaniasis. nih.gov Research into 5-nitroindazole (B105863) derivatives, which share the core indazole structure, has revealed potent and selective inhibitory activity against the intracellular amastigote forms of several Leishmania species. mdpi.com

Mechanistic investigations suggest that the leishmanicidal action of indazole derivatives involves inducing significant ultrastructural changes in the parasite. nih.gov These alterations primarily affect the mitochondria and other cytoplasmic organelles, leading to metabolic disruption. nih.govnih.gov Studies analyzing metabolites after treatment with active indazole compounds have shown a decreased excretion of succinate (B1194679) and increased levels of acetate, lactate, and alanine. nih.gov In some cases, the appearance of new metabolites such as glycine (B1666218) and pyruvate (B1213749) was also observed, indicating damage at the glycosomal or mitochondrial level. nih.gov

Specific 3-alkoxy-1-benzyl-5-nitroindazole derivatives have shown particular promise. For instance, the compound NV6 (3-((1-benzyl-5-nitro-1H-indazol-3-yl)oxy)-N,N-dimethylpropan-1-amine) exhibited potent activity against Leishmania amazonensis amastigotes. mdpi.com In vivo studies using a murine model of cutaneous leishmaniasis confirmed the efficacy of NV6, which demonstrated leishmanicidal activity comparable to the reference drug amphotericin B, significantly reducing lesion development and parasite load. mdpi.com Another derivative, NV16 (1-benzyl-5-nitro-3-((5-(piperidin-1-yl)pentyl)-1H-indazole)), was also noted for its high selectivity and potent activity against L. amazonensis amastigotes in vitro. mdpi.com

The research underscores the potential of the indazole framework in developing new therapeutic agents against leishmaniasis, a neglected tropical disease for which current treatments have notable limitations such as toxicity and emerging resistance. nih.govnih.gov

| Compound | Leishmania Species | Target Stage | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| NV6 | L. amazonensis | Amastigotes | 0.43 | 71 | mdpi.com |

| NV16 | L. amazonensis | Amastigotes | 0.17 | 129 | mdpi.com |

| General 3-alkoxy-1-benzyl-5-nitroindazoles | L. infantum | Amastigotes | 1.2–3.8 | 16–20 | mdpi.com |

| L. mexicana | Amastigotes | 1–2.2 | 14–48 | mdpi.com |

Computational and Theoretical Chemistry Investigations

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode of ligands to the active sites of proteins, such as kinases, which are pivotal targets in cancer therapy.

While direct binding affinity data for 6-(Methoxymethoxy)-1H-indazol-3-amine is not extensively available in the public domain, studies on analogous indazole derivatives provide valuable predictions of their potential interactions with kinase active sites. Molecular docking studies on a series of 1-trityl-5-azaindazole derivatives have revealed significant binding interactions with the active sites of Murine double minutes-2 (MDM2) and Peripheral benzodiazepine (B76468) receptor (PBR) proteins. jocpr.com For instance, certain derivatives have shown predicted binding energies ranging from -257.92 to -286.37 kcal/mol with the PBR receptor. jocpr.com

Another study focused on N-(1H-indazol-6-yl)benzenesulfonamide derivatives as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. nih.gov Molecular docking simulations indicated that the indazole core of these compounds forms crucial hydrogen bonds with the hinge region amino acid residues Glu-90 and Cys-92 of PLK4. nih.gov This interaction is a common feature for many kinase inhibitors and suggests that the 3-aminoindazole scaffold, present in this compound, is a competent hinge-binding fragment. nih.gov

The following interactive table summarizes the predicted binding affinities of some indazole derivatives against various protein kinases, illustrating the potential of this scaffold for potent kinase inhibition.

| Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine | MDM2 | -359.20 | GLN72, HIS73 |

| 1-trityl-5-azaindazole derivatives | PBR | -257.92 to -286.37 | LEU43, GLN109, ILE141, LYS140, PHE23, LEU30 |

| N-(1H-indazol-6-yl)benzenesulfonamide derivatives | PLK4 | Not explicitly stated | Glu-90, Cys-92 |

This data is based on computational predictions for analogous compounds and serves as an estimation of the potential binding affinity of this compound.

The geometry of the ligand-receptor complex is critical for understanding the basis of molecular recognition and for guiding further structural modifications. For indazole-based kinase inhibitors, the planarity of the indazole ring system allows for favorable stacking interactions within the ATP-binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules and their complexes over time, offering insights into their stability and flexibility in a biological environment.

The conformational flexibility of the methoxymethoxy group in this compound would be of particular interest in an MD simulation. Its ability to adopt different conformations could allow the ligand to better fit into the binding pocket, potentially increasing its binding affinity.

The stability of a ligand-protein complex is a key determinant of its therapeutic efficacy. MD simulations can be used to calculate parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable RMSD for the ligand within the binding site over the course of the simulation suggests a stable interaction.

For example, MD simulations of certain 1H-indazole derivatives targeting the COX-2 enzyme have shown that the compounds remain stably bound within the active site. researchgate.net Analysis of the RMSF can highlight which regions of the protein and ligand are more flexible, providing insights into the dynamics of the binding event. Such analyses, if performed on this compound, would elucidate the stability of its interaction with target kinases and the dynamic behavior of the methoxymethoxy substituent.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds.

DFT studies on various indazole derivatives have been conducted to understand their electronic properties, which are crucial for their biological activity. nih.gov These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO energy gap. The HOMO-LUMO gap is an indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov

A study on a series of 3-carboxamide indazole derivatives utilized DFT calculations to reveal that certain derivatives possessed a substantial HOMO-LUMO energy gap, suggesting higher stability. nih.gov The electrostatic potential maps generated from these calculations can identify the electron-rich and electron-deficient regions of a molecule, which are important for predicting non-covalent interactions with a biological target. nih.gov For this compound, the oxygen atoms of the methoxymethoxy group would be expected to be electron-rich, potentially participating in hydrogen bonding or other electrostatic interactions with a receptor.

The following table presents representative quantum chemical properties calculated for analogous indazole derivatives, offering a glimpse into the potential electronic characteristics of this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| 4-fluoro-1H-indazole | -6.53 | -0.27 | 6.26 |

| 4-chloro-1H-indazole | -6.62 | -0.41 | 6.21 |

| 4-bromo-1H-indazole | -6.59 | -0.46 | 6.13 |

| 4-amino-1H-indazole | -5.58 | -0.05 | 5.53 |

Data derived from theoretical calculations on substituted indazoles and is intended to be illustrative for the this compound scaffold. researchgate.net

Electronic Structure Analysis

The electronic structure of this compound is fundamental to its chemical properties and biological interactions. The core of the molecule is the 1H-indazole ring system, a bicyclic aromatic heterocycle. This system exists in tautomeric forms, with the 1H-indazole tautomer generally being thermodynamically more stable than the 2H-indazole form. nih.gov The electronic character of this core is significantly modulated by its substituents: the 3-amino group and the 6-(methoxymethoxy) group. Both are considered electron-donating groups, which increases the electron density of the indazole ring system.

Density Functional Theory (DFT) calculations on similar indazole derivatives have been used to explore their physicochemical properties. nih.gov Such analyses for this compound would elucidate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) analysis can further clarify the electron distribution, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov For the 1H-indazol-3-amine scaffold, the region around the N2 atom of the pyrazole (B372694) ring is typically electron-rich and acts as a hydrogen bond acceptor, a key interaction for many biological targets, particularly protein kinases. pharmablock.com The N1-H proton and the 3-amino group protons represent positive potential regions, acting as hydrogen bond donors. pharmablock.com

Table 1: Representative Calculated Electronic Properties for an Indazole Scaffold Note: These are illustrative values based on DFT calculations for similar indazole derivatives and are not experimental values for this compound.

| Property | Representative Value | Significance |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack; electron-donating capability. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.6 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. nih.gov |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

Reactivity Predictions for Derivatization

The electronic structure dictates the molecule's reactivity and the most probable sites for chemical modification. For this compound, several positions are amenable to derivatization, allowing for the synthesis of diverse chemical libraries for biological screening.

N1-Position of the Indazole Ring : The proton on the N1 nitrogen is acidic and can be removed by a base. The resulting indazolide anion is nucleophilic and readily undergoes reactions such as alkylation and acylation. nih.gov This position is a common site for modification to modulate pharmacokinetic properties or to introduce groups that can form additional interactions with a biological target.

C3-Amino Group : The exocyclic amine at the C3 position is a primary nucleophile. It can be readily acylated to form amides, treated with sulfonyl chlorides to form sulfonamides, or reacted with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to secondary amines. nih.gov These modifications are critical as the 1H-indazole-3-amide framework is known to be a crucial element for enhancing antitumor activity in some contexts. mdpi.com

C3-Position of the Indazole Ring : While already substituted with an amino group, the C3 position itself is a key site of reactivity in the broader indazole class. Functionalization at this position can be achieved through various synthetic methodologies, including metal-catalyzed cross-coupling reactions on a suitably protected precursor. chim.it

Benzene (B151609) Ring : The benzene portion of the indazole ring can undergo electrophilic aromatic substitution. The positions of substitution are directed by the activating, ortho-, para-directing 3-amino (via the pyrazole ring) and 6-(methoxymethoxy) groups. The C4, C5, and C7 positions are potential sites for reactions like halogenation or nitration, although careful control of reaction conditions is necessary to achieve selectivity.

Table 2: Predicted Reactive Sites for Derivatization

| Reactive Site | Type of Reaction | Potential Reagents | Resulting Functional Group |

| N1-H | Alkylation, Acylation | Alkyl halides, Acid chlorides | N-Alkyl, N-Acyl |

| 3-NH₂ | Acylation, Sulfonylation | Acid chlorides, Sulfonyl chlorides | Amide, Sulfonamide |

| 3-NH₂ | Reductive Amination | Aldehydes/Ketones, then NaBH₄ | Secondary/Tertiary Amine |

| C4, C5, C7 | Electrophilic Substitution | NBS, I₂, HNO₃ | Bromo-, Iodo-, Nitro- |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds and for optimizing lead structures.

Predictive Models for Biological Efficacy

For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their biological efficacy, for instance, as protein kinase inhibitors. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are particularly powerful. nih.gov

A 3D-QSAR study involves aligning a set of active molecules and calculating their steric and electrostatic fields. The model then generates contour maps that visualize the regions in 3D space where modifications to the molecular structure are likely to impact biological activity. nih.gov

Steric Contour Maps : These maps highlight areas where bulky (sterically favorable, often shown in green) or less bulky (sterically unfavorable, often shown in yellow) substituents are predicted to enhance or decrease activity, respectively. For example, a green contour near a substituent position would suggest that adding larger groups there could improve binding affinity.

Electrostatic Contour Maps : These maps indicate regions where positive charge (blue contours) or negative charge (red contours) is favorable for activity. A blue contour near a specific position would suggest that an electropositive group would be beneficial, while a red contour would favor an electronegative group.

Another approach is pharmacophore modeling, which identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. ugm.ac.id For an indazole-based inhibitor, a common pharmacophore might include a hydrogen bond donor from the N1-H, a hydrogen bond acceptor at N2, and a hydrophobic/aromatic feature projecting from another part of the scaffold. nih.govresearchgate.net

Identification of Key Structural Descriptors for Activity

QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. The selection of relevant descriptors is crucial for building a robust and predictive model. For indazole derivatives, several classes of descriptors have been shown to be important. nih.gov

Electronic Descriptors : These quantify the electronic properties of the molecule, such as the distribution of charges, dipole moment, and frontier molecular orbital energies (HOMO, LUMO). They are critical for describing electrostatic and hydrogen bonding interactions with the target protein.

Steric/Topological Descriptors : These describe the size, shape, and connectivity of the molecule. Examples include molecular weight, molecular volume, surface area, and connectivity indices (e.g., Chi parameters). nih.gov These descriptors are important for understanding how well the ligand fits into the binding pocket of a receptor.

Lipophilicity Descriptors : The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). This value quantifies the molecule's hydrophobicity, which is crucial for membrane permeability and for hydrophobic interactions within the target's binding site.

By analyzing the statistical contribution of each descriptor in the final QSAR equation, it is possible to identify the key structural features driving biological activity for the series of compounds under investigation.

Table 3: Key QSAR Descriptors and Their Potential Importance for Activity

| Descriptor Class | Example Descriptor | Potential Impact on Biological Activity |

| Electronic | Partial charge on N2 | A more negative charge could strengthen hydrogen bonds with the receptor. |

| Steric | Molar Refractivity (MR) | A positive correlation for a substituent suggests a need for a larger, more polarizable group for optimal binding. |

| Lipophilicity | ClogP | A parabolic relationship might indicate an optimal hydrophobicity is required for both binding and solubility. |

| Topological | Kappa Shape Indices | Can correlate with the overall shape complementarity between the ligand and the binding site. |

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel Indazole Libraries Based on the 6-(Methoxymethoxy)-1H-indazol-3-amine Scaffold

The this compound scaffold is a valuable building block for generating diverse libraries of bioactive compounds. chemimpex.comchemimpex.com Future research will likely focus on leveraging this core structure to create novel series of molecules through strategies like molecular hybridization and scaffold hopping. nih.govnih.gov By systematically modifying the scaffold—for instance, by introducing different substituents at the N1 position or by further functionalizing the amine group at the C3 position—researchers can generate a wide array of derivatives.

These libraries can then be screened against various biological targets to identify lead compounds with high potency and selectivity. The indazole nucleus is considered a "privileged structure" in medicinal chemistry, capable of binding to multiple biological targets, which enhances the potential for discovering new therapeutic agents from these libraries. For example, derivatives of the parent 1H-indazol-3-amine structure have yielded potent inhibitors of several protein kinases. nih.gov

Below is a table illustrating the potential for diversification based on the 1H-indazol-3-amine core and the types of biological activities that have been observed in related compounds.

| Derivative Class | Synthetic Strategy Example | Observed Biological Activity in Analogs | Key References |

|---|---|---|---|

| N-Aryl/Heteroaryl Derivatives | Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) | Inhibition of protein kinases (e.g., FGFR, Bcr-Abl) | nih.govnih.gov |

| 3-Amide/Urea Derivatives | Acylation or reaction with isocyanates | Anti-tumor and anti-metastasis activity (e.g., PAK1 inhibition) | nih.gov |

| Hybrid Molecules | Molecular hybridization with other pharmacophores (e.g., piperazine) | Induction of apoptosis in cancer cells via p53/MDM2 pathway | nih.govresearchgate.net |

| Fused-Ring Systems | Intramolecular cyclization reactions | Broad-spectrum anti-proliferative effects | nih.gov |

Exploration of New Biological Targets and Pathways

While derivatives of the 1H-indazol-3-amine scaffold have shown promise in oncology, particularly as kinase inhibitors, the therapeutic potential is not limited to this area. nih.govnih.gov Future research should aim to explore new biological targets and pathways for compounds derived from this compound. The inherent versatility of the indazole ring system suggests that its derivatives could modulate a wide range of biological processes. nih.govnih.gov

Potential areas of exploration include:

Neurodegenerative Diseases: Given that indazole derivatives have been investigated for neurological applications, screening libraries based on the this compound scaffold against targets relevant to Alzheimer's or Parkinson's disease could be a fruitful avenue. chemimpex.com

Inflammatory Disorders: The anti-inflammatory potential of indazole compounds is well-documented. nih.gov New derivatives could be evaluated for their ability to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes or various cytokines. researchgate.net

Infectious Diseases: The antimicrobial and antileishmanial activities of certain indazole derivatives suggest that novel compounds from this class could be developed as agents against bacterial, fungal, or parasitic infections. nih.govjmchemsci.com

The table below outlines potential new targets for derivatives of this scaffold, based on activities observed in related indazole compounds.

| Therapeutic Area | Potential Biological Target/Pathway | Rationale for Exploration | Key References |

|---|---|---|---|

| Oncology | p21-activated kinase 1 (PAK1) | PAK1 is involved in tumor progression; indazole-3-carboxamides have shown potent inhibition. | nih.gov |

| Oncology | p53/MDM2 Pathway & Bcl2 Family | Derivatives have been shown to induce apoptosis and affect the cell cycle through these pathways. | nih.govresearchgate.net |

| Inflammatory Diseases | Cyclooxygenase-2 (COX-2) | Computational studies suggest 1H-indazole analogs can bind effectively to COX-2. | researchgate.net |

| Infectious Diseases | Leishmania Trypanothione Reductase (TryR) | Indazole derivatives have demonstrated inhibitory activity against Leishmania species. | nih.gov |

Advancements in Synthetic Efficiency and Scalability

For this compound and its derivatives to be viable for extensive preclinical research and potential future development, efficient and scalable synthetic routes are essential. Current synthetic methods for indazoles can involve multiple steps, sometimes with modest yields or requiring expensive catalysts like palladium. nih.govnih.gov

Future research in this area should focus on:

Process Optimization: Refining existing reaction conditions (e.g., temperature, solvents, catalyst loading) to maximize yield and purity while minimizing reaction times. evitachem.com

Development of Novel Synthetic Methodologies: Exploring new catalytic systems, such as those based on more abundant and less expensive metals, or developing novel cyclization strategies to construct the indazole core. nih.govnih.gov

Flow Chemistry: Implementing continuous flow manufacturing processes, which can offer advantages in terms of safety, consistency, and scalability compared to traditional batch synthesis.

The following table compares common synthetic strategies for the indazole core, highlighting areas for future improvement.

| Synthetic Method | General Description | Potential for Improvement | Key References |

|---|---|---|---|

| Palladium-Catalyzed C-H Amination | Intramolecular cyclization of aminohydrazones. | Reducing catalyst loading; developing ligand-free conditions. | nih.gov |

| Reductive Cyclization | Organophosphorus-mediated cyclization of substituted benzamidines. | Improving atom economy; avoiding stoichiometric phosphorus reagents. | nih.gov |

| Suzuki Coupling | Used to introduce aryl groups onto the indazole core. | Expanding substrate scope; developing milder reaction conditions. | nih.gov |

| Silver-Mediated C-H Amination | Intramolecular oxidative amination to form the N-N bond. | Replacing silver with a more cost-effective oxidant/catalyst. | nih.gov |

Integration of Advanced Computational Approaches in Drug Design Pipelines

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. Integrating these approaches into the research pipeline for this compound derivatives can significantly accelerate the identification and optimization of lead compounds. researchgate.net

Future efforts should involve:

Virtual Screening: Using the 3D structure of target proteins to screen large virtual libraries of indazole derivatives to identify potential binders.

Molecular Docking and Dynamics: Performing molecular docking studies to predict the binding modes of novel derivatives within the active site of a target. researchgate.netjmchemsci.com Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complex over time. researchgate.net

Quantum Chemical Studies: Employing methods like Density Functional Theory (DFT) to understand the electronic properties of the molecules, which can influence their reactivity and binding characteristics. researchgate.net

ADMET Prediction: Using in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds early in the design phase, helping to prioritize candidates with more favorable drug-like properties.

This table summarizes the application of various computational methods in the drug design process for indazole derivatives.

| Computational Method | Application in Drug Design | Expected Outcome | Key References |

|---|---|---|---|

| Virtual High-Throughput Screening (vHTS) | Screening large compound libraries against a biological target. | Identification of initial hit compounds. | researchgate.net |

| Molecular Docking | Predicting ligand binding pose and affinity. | Prioritization of compounds for synthesis; understanding structure-activity relationships. | researchgate.netjmchemsci.com |

| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes. | Validation of docking results; insight into dynamic interactions. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to correlate chemical structure with biological activity. | Guiding the design of more potent analogs. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.